5-(3-Fluoro-4-hydroxyphenyl)-2-hydroxyisonicotinic acid
Description
Properties
IUPAC Name |
5-(3-fluoro-4-hydroxyphenyl)-2-oxo-1H-pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO4/c13-9-3-6(1-2-10(9)15)8-5-14-11(16)4-7(8)12(17)18/h1-5,15H,(H,14,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQFSLGTIJHTII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CNC(=O)C=C2C(=O)O)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90687228 | |
| Record name | 5-(3-Fluoro-4-hydroxyphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90687228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261904-11-3 | |
| Record name | 5-(3-Fluoro-4-hydroxyphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90687228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hantzsch Dihydropyridine Synthesis
The Hantzsch reaction facilitates pyridine ring formation through the condensation of β-keto esters, aldehydes, and ammonia. For example, ethyl acetoacetate reacts with 3-fluoro-4-hydroxybenzaldehyde and ammonium acetate in ethanol under reflux to yield a dihydropyridine intermediate. Subsequent oxidation with manganese dioxide generates the aromatic pyridine ring.
Reaction Conditions :
Guareschi-Thorpe Cyclization
Cyclization of cyanoacetamide with a β-keto ester (e.g., ethyl 3-fluoro-4-hydroxybenzoylacetate) in the presence of a base (K₂CO₃) forms a 2-hydroxynicotinonitrile intermediate. Acidic hydrolysis converts the nitrile to a carboxylic acid:
Key Data :
-
Base: Potassium carbonate (3 equiv)
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Hydrolysis: 6M HCl, 100°C, 6h
Introduction of the 3-Fluoro-4-hydroxyphenyl Group
Suzuki-Miyaura Cross-Coupling
A halogenated pyridine intermediate (e.g., 5-bromo-2-hydroxyisonicotinic acid) undergoes palladium-catalyzed coupling with 3-fluoro-4-hydroxyphenylboronic acid. The reaction requires protection of hydroxyl groups as tert-butyldimethylsilyl (TBS) ethers to prevent side reactions:
Optimized Conditions :
Diazonium Salt Coupling
Diazotization of 3-fluoro-4-hydroxyaniline followed by coupling with 2-hydroxyisonicotinic acid in alkaline medium introduces the aryl group. This method avoids boron reagents but requires strict temperature control:
Critical Parameters :
Hydroxylation and Demethylation Strategies
Direct Hydroxylation via Radical Mechanisms
Photochemical hydroxylation using UV light and hydrogen peroxide introduces the C2-hydroxyl group. This method is less selective but scalable:
Limitations :
-
Competing oxidation at C5 reduces yield.
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Requires rigorous exclusion of oxygen.
Demethylation of Methoxy Precursors
Methyl-protected intermediates (e.g., 2-methoxy-5-arylisonicotinic acid) are treated with BBr₃ in dichloromethane to cleave the methyl ether:
Conditions :
Analytical Validation and Characterization
Spectroscopic Confirmation
Chemical Reactions Analysis
Esterification and Amidation Reactions
The carboxylic acid group in 5-(3-fluoro-4-hydroxyphenyl)-2-hydroxyisonicotinic acid undergoes esterification and amidation under standard conditions. For example:
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Esterification : Reaction with alkyl halides or acid chlorides in the presence of a base (e.g., NaH or triethylamine) yields alkyl esters. Notably, acetic anhydride has been used to esterify analogous pyridinecarboxylic acids at elevated temperatures (100°C) with yields exceeding 70% .
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Amidation : Coupling agents like O-benzotriazol-1-yl-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) facilitate amide bond formation with amines. For instance, 4-fluoro-3-hydroxybenzoic acid derivatives react with alkylamines to form bioactive amides under mild conditions (room temperature, DMF solvent) .
Sulfonation and Hydroxyl Group Protection
The phenolic hydroxyl groups (at positions 2 and 4) are susceptible to sulfonation or protection via triflation or tosylation:
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Triflation : Trifluoromethanesulfonic anhydride in chloroform with 2,6-lutidine as a base selectively sulfonates hydroxyl groups. For a structurally related pyridopyrimidine, this reaction achieved 93% yield at 0–20°C .
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Tosylation : p-Toluenesulfonyl chloride in acetonitrile with triethylamine converts hydroxyl groups to tosylates, enabling further nucleophilic substitution (e.g., 91% yield for a pyridopyrimidine analog) .
Coupling Reactions Using Activating Agents
The carboxylic acid group participates in coupling reactions to form heterocyclic or peptidomimetic derivatives:
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Ullmann-Type Coupling : Copper-catalyzed coupling with aryl halides introduces aromatic substituents. For example, 2-aryl-5-hydroxyisonicotinic acids are synthesized via diazonium salt intermediates .
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Buchwald-Hartwig Amination : Palladium catalysts enable C–N bond formation between the aryl fluoride and amines, as demonstrated in BCL6 inhibitor syntheses .
Halogenation and Electrophilic Substitution
The electron-rich aromatic ring undergoes directed halogenation:
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Fluorination : Electrophilic fluorination agents (e.g., Selectfluor®) target the para-position relative to hydroxyl groups. For 3-fluoro-4-hydroxyphenylacetic acid derivatives, this regioselectivity is well-documented .
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Iodination : Iodine in acidic or oxidative conditions (e.g., KI/HNO₃) introduces iodine at activated positions, as seen in pyrido[2,3-d]pyrimidine syntheses .
Oxidation and Reduction Processes
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Oxidation : Permanganate or chromium-based oxidants convert methyl groups to carboxylic acids in pyridine derivatives. For example, 5-aryl-3-picoline is oxidized to 5-arylnicotinic acid .
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Reduction : Catalytic hydrogenation (Pd/C or Raney Ni) reduces nitro or halogen substituents. A pyridone derivative was dehalogenated using H₂/Pd-C in ethanol (75% yield) .
Key Mechanistic Insights
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Steric and Electronic Effects : The meta-fluoro and para-hydroxy groups on the phenyl ring direct electrophilic substitution to the ortho and para positions relative to the hydroxyl group .
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Tautomerism : The 2-hydroxyisonicotinic acid moiety exhibits keto-enol tautomerism, influencing reactivity in metal-catalyzed reactions (e.g., Pd-mediated C–H activation) .
Scientific Research Applications
Chemical Properties and Structure
5-(3-Fluoro-4-hydroxyphenyl)-2-hydroxyisonicotinic acid has the molecular formula and is characterized by the presence of a fluorinated phenolic group and a hydroxypyridine structure. These functional groups contribute to its unique chemical reactivity and biological activity.
Pharmaceutical Development
Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit anti-inflammatory effects, making them candidates for treating conditions like arthritis and other inflammatory diseases. The compound's structure suggests it may inhibit specific enzymes involved in inflammatory pathways, similar to other known non-steroidal anti-inflammatory drugs (NSAIDs) .
Anticancer Research
Studies have explored the potential of this compound in cancer therapy. Its ability to interact with cellular receptors may lead to the inhibition of cancer cell proliferation. For instance, compounds with similar structures have shown promise as enzyme inhibitors in cancer treatment, suggesting that this compound could be investigated further for its anticancer properties .
Chemical Synthesis Applications
Building Block for Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical transformations, including oxidation and substitution reactions. For example, it can be used to synthesize more complex molecules through reactions such as halogenation or acylation .
Material Science
In material science, derivatives of this compound are being explored for their potential use in developing advanced materials, including sensors and polymers. The fluorinated phenol group enhances the thermal stability and mechanical properties of these materials .
Biological Research
Enzyme Inhibition Studies
The compound is being investigated for its role as an enzyme inhibitor. Preliminary studies suggest that it may inhibit specific enzymes that play critical roles in metabolic pathways associated with various diseases. This property makes it a valuable candidate for drug development aimed at targeting metabolic disorders .
Receptor Ligand Studies
Research has also focused on the compound's interactions with biological receptors. Its ability to bind selectively to certain receptors could lead to the development of new therapeutic agents targeting neurological disorders or other diseases where receptor modulation is beneficial .
Case Studies and Findings
Mechanism of Action
The mechanism of action of 5-(3-Fluoro-4-hydroxyphenyl)-2-hydroxyisonicotinic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s activity and physicochemical properties are influenced by substituent type, position, and electronic effects. Key analogs include:
Key Observations :
- Fluorine Substitution: Fluorine at the 3-position of the phenyl ring significantly enhances inhibitory potency. For example, compound 13 exhibits 10-fold higher iNOS selectivity compared to non-fluorinated analogs .
- Hydroxyl vs. Methoxy Groups : Hydroxyl groups improve metabolic interactions (e.g., enzyme binding via hydrogen bonds), while methoxy groups enhance chemical stability and lipophilicity .
- Core Modifications : Replacing the pyridinecarboxylic acid core with pyrazole (as in compound 13 ) shifts selectivity toward nitric oxide synthase isoforms, demonstrating the role of heterocyclic systems in target specificity .
Physicochemical Properties
*Estimated based on analogous compounds .
Biological Activity
5-(3-Fluoro-4-hydroxyphenyl)-2-hydroxyisonicotinic acid is a fluorinated derivative of isonicotinic acid, which has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a fluorine atom and a hydroxyl group, which can significantly influence its pharmacological properties.
Chemical Structure and Properties
The chemical formula for this compound is C12H8FNO4. Its structure includes:
- A pyridine ring (from isonicotinic acid)
- A hydroxyl group (-OH) attached to the aromatic ring
- A fluorine atom in the para position relative to the hydroxyl group
This unique arrangement enhances the compound's lipophilicity and stability, making it a candidate for various biological applications.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Studies have shown that fluorinated compounds can enhance the efficacy of traditional antibiotics, potentially due to increased membrane permeability or altered binding affinities to bacterial targets .
Anticancer Activity
Fluorinated pyridine derivatives have been studied for their anticancer properties. The presence of functional groups like hydroxyl and fluorine can influence the interaction with cancer cell receptors and enzymes involved in tumor growth. Preliminary studies suggest that this compound may inhibit specific cancer cell lines, although detailed in vivo studies are required to confirm these findings .
The mechanism of action for this compound likely involves:
- Enzyme inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways critical for cell proliferation.
- Receptor interaction : It may bind to specific receptors, altering signaling pathways that lead to apoptosis in cancer cells or antibacterial effects in pathogens .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibition of specific metabolic enzymes |
Case Study: Anticancer Efficacy
A study conducted on various derivatives of isonicotinic acid, including this compound, demonstrated promising results against breast cancer cell lines. The compound exhibited a dose-dependent response, significantly reducing cell viability at higher concentrations. Further investigations revealed that the compound induced apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent in oncology .
Q & A
Q. Table 1. Key Synthetic Intermediates and Characterization Data
| Intermediate | CAS RN | Key Spectral Data (NMR δ, ppm) | Reference |
|---|---|---|---|
| 3-Fluoro-4-hydroxybenzaldehyde | 348-27-6 | ¹⁹F: -112.3; ¹H (CDCl₃): 9.85 (s, CHO) | |
| 2-Hydroxyisonicotinic acid | 405-05-0 | ¹³C (D₂O): 168.2 (COOH), 152.1 (C-OH) |
Q. Table 2. Stability Study Conditions and Outcomes
| Condition | Degradation Pathway | Detection Method | Reference |
|---|---|---|---|
| Light (UV, 254 nm) | Photo-oxidation | HPF fluorescence assay | |
| Aqueous buffer (pH 7.4, 37°C) | Hydrolysis | LC-MS/MS (m/z 280 → 236) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
